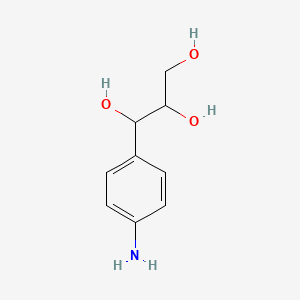
1-(4-Aminophenyl)propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)propane-1,2,3-triol is an organic compound with the molecular formula C9H13NO3. It is characterized by the presence of an aminophenyl group attached to a propane-1,2,3-triol backbone. This compound is notable for its unique structure, which includes a primary amine and three hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reduction of 1-(4-Nitrophenyl)propane-1,2,3-triol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired aminophenyl compound .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation in a continuous flow reactor. This approach allows for the efficient production of large quantities of this compound with high purity and yield .
化学反応の分析
1-(4-Aminophenyl)propane-1,2,3-triol undergoes a variety of chemical reactions due to its functional groups. Some of the key reactions include:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor compound can be reduced to an amine using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oxidized or substituted derivatives of the original compound .
科学的研究の応用
1-(4-Aminophenyl)propane-1,2,3-triol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 1-(4-Aminophenyl)propane-1,2,3-triol is largely dependent on its functional groups. The amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The hydroxyl groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Molecular targets and pathways involved in the compound’s effects include enzymes that catalyze oxidation-reduction reactions and receptors that mediate cellular responses to amine-containing molecules .
類似化合物との比較
1-(4-Aminophenyl)propane-1,2,3-triol can be compared to other similar compounds, such as:
1-(4-Hydroxyphenyl)propane-1,2,3-triol: This compound lacks the amine group, making it less reactive in nucleophilic substitution reactions.
1-(4-Methoxyphenyl)propane-1,2,3-triol: The presence of a methoxy group instead of an amine alters the compound’s reactivity and solubility.
1-(4-Nitrophenyl)propane-1,2,3-triol: The nitro group makes this compound more susceptible to reduction reactions, leading to the formation of the corresponding amine.
The uniqueness of this compound lies in its combination of an aminophenyl group and three hydroxyl groups, which confer a distinct set of chemical properties and reactivities .
特性
IUPAC Name |
1-(4-aminophenyl)propane-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRDXHQCFVSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398265 |
Source


|
| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695191-72-1 |
Source


|
| Record name | 1-(4-Aminophenyl)-1,2,3-propanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
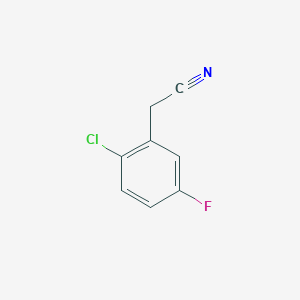
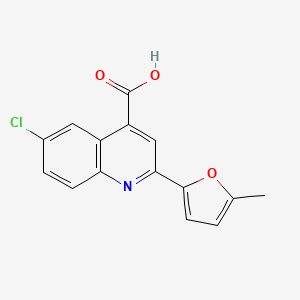
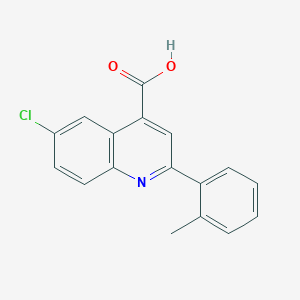
![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)

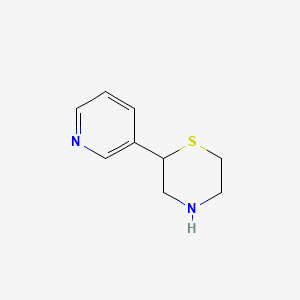
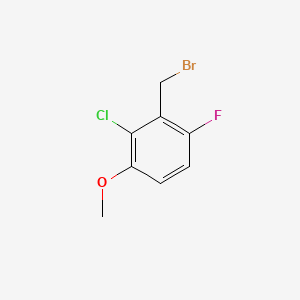
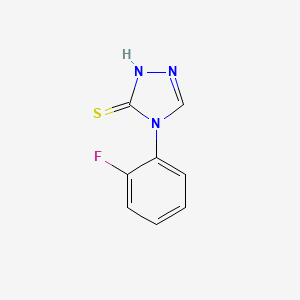
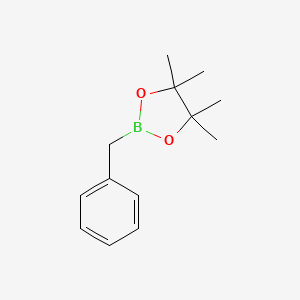
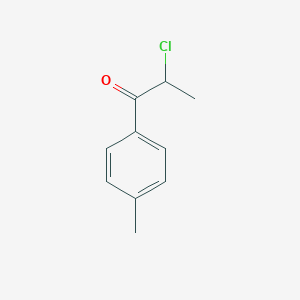
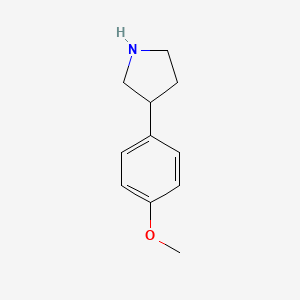
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
